![molecular formula C13H12F3NO B7581151 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 279.26 g/mol. This compound is also known as TTP488, and it is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile is not fully understood. However, studies have suggested that it may act as an antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a transmembrane receptor that is involved in various cellular processes such as inflammation, oxidative stress, and cell proliferation. By blocking the RAGE receptor, 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile may have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. The compound has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit tumor growth in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile in lab experiments is its high purity and stability. The compound is also readily available from commercial sources. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound may cause liver and kidney damage in animal models.
Orientations Futures
There are several future directions for the use of 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile in scientific research. One potential direction is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound may have potential use as an anti-inflammatory and anti-tumor agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile is a multi-step process that involves the reaction of several reagents. The synthesis method involves the use of cyclopropylmethyl bromide, 2-(trifluoromethyl)phenol, and sodium cyanide. The reaction takes place in the presence of a catalyst, and the resulting product is purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders. The compound has also been investigated for its anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
2-[1-[[2-(trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)10-3-1-2-4-11(10)18-9-12(5-6-12)7-8-17/h1-4H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXFEMWKKZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

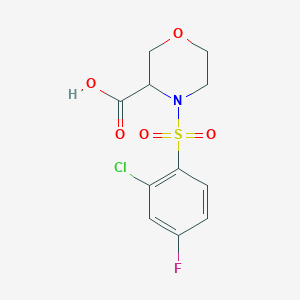
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
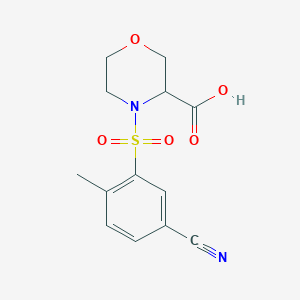
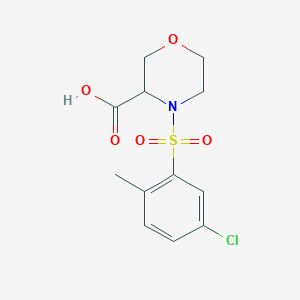
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
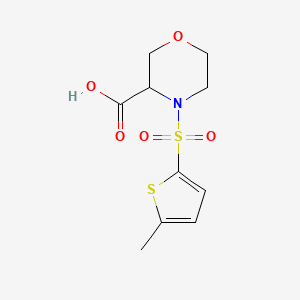
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
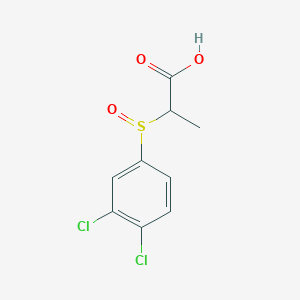
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
